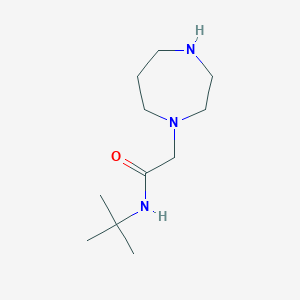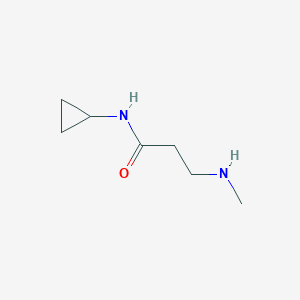
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring and a chlorophenyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide typically involves the reaction of 1H-1,2,3-benzotriazole with 2-chlorophenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways The benzotriazole ring and chlorophenyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazole derivatives and chlorophenylacetamide derivatives. Examples include:
- 2-(1H-1,2,3-benzotriazol-1-yl)acetamide
- N-(2-chlorophenyl)acetamide
- 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide is unique due to the specific combination of the benzotriazole ring and the 2-chlorophenyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H11ClN4O |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C14H11ClN4O/c15-10-5-1-2-6-11(10)16-14(20)9-19-13-8-4-3-7-12(13)17-18-19/h1-8H,9H2,(H,16,20) |
InChI Key |
TWKFCYVQTHRIDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)




![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)


